(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate
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Overview
Description
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate is an organic compound with a complex structure that includes both acetyl and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-formylbenzoic acid with (5-acetyl-2-methoxyphenyl)methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-carboxybenzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its formyl and acetyl groups can interact with different enzymes, providing insights into their mechanisms of action .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. For example, modifications to the acetyl and formyl groups can lead to the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (5-Acetyl-2-methoxyphenyl)methyl 2-hydroxybenzoate
- (5-Acetyl-2-methoxyphenyl)methyl 2-methylbenzoate
- (5-Acetyl-2-methoxyphenyl)methyl 2-nitrobenzoate
Uniqueness
Compared to similar compounds, (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate is unique due to the presence of both acetyl and formyl groups. This dual functionality allows for a wider range of chemical reactions and applications. The formyl group provides reactivity towards nucleophiles, while the acetyl group can participate in various acylation reactions .
Properties
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-12(20)13-7-8-17(22-2)15(9-13)11-23-18(21)16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFXFJPROROQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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